Vasorelaxant Potency: trans-Pulegone oxide Demonstrates Highest pD₂ Among Six p-Menthane Monoterpenes in Rat Mesenteric Artery
In a direct head-to-head comparison of six p-menthane monoterpenes on phenylephrine-precontracted rat superior mesenteric artery rings, trans-pulegone oxide (pulegone epoxide) exhibited the highest vasorelaxant potency with a pD₂ of 6.3 ± 0.3, significantly exceeding rotundifolone (pD₂ = 5.1 ± 0.2, p < 0.05), carvone epoxide (pD₂ = 3.4 ± 0.3, p < 0.001), and (+)-limonene (pD₂ = 5.1 ± 0.1) [1]. The exocyclic epoxide positioning in pulegone epoxide was identified as the key structural determinant of this potency advantage, with the endocyclic epoxide of carvone epoxide yielding substantially lower potency [1]. Notably, (+)-pulegone and (+)-limonene epoxide could not reach 50% relaxation and thus no pD₂ could be calculated, underscoring the functional necessity of the combined exocyclic epoxide–ketone motif [1].
| Evidence Dimension | Vasorelaxant potency (pD₂) and maximum effect (Emax) on rat superior mesenteric artery |
|---|---|
| Target Compound Data | pD₂ = 6.3 ± 0.3; Emax = 55.5 ± 3.0% |
| Comparator Or Baseline | Rotundifolone: pD₂ = 5.1 ± 0.2, Emax = 71.7 ± 6.2%; Carvone epoxide: pD₂ = 3.4 ± 0.3, Emax = 99.8 ± 18.7%; (+)-Limonene: pD₂ = 5.1 ± 0.1, Emax = 84.2 ± 4.1%; (+)-Limonene epoxide: pD₂ not calculable, Emax = 34.0 ± 2.0%; (+)-Pulegone: pD₂ not calculable, Emax = 30.3 ± 2.3% |
| Quantified Difference | pD₂ advantage of +1.2 log units vs. rotundifolone; +2.9 log units vs. carvone epoxide (approximately 16-fold and 800-fold higher potency, respectively) |
| Conditions | Rat superior mesenteric artery rings with endothelium, precontracted with 10 μM phenylephrine; monoterpenes added cumulatively (10⁻⁸–10⁻³ M); n = 4 per compound |
Why This Matters
For pharmacological research requiring potent vasorelaxant agents, pulegone epoxide's pD₂ of 6.3 represents a concentration requirement roughly 16-fold lower than rotundifolone and approximately 800-fold lower than carvone epoxide, enabling substantially lower dosing in ex vivo vascular studies.
- [1] Cardoso Lima T, Mota MM, Barbosa-Filho JM, Viana Dos Santos MR, De Sousa DP. Structural relationships and vasorelaxant activity of monoterpenes. DARU Journal of Pharmaceutical Sciences. 2012;20(1):23. doi:10.1186/2008-2231-20-23 View Source
